4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-13-6-4-12(5-7-13)14-11-15(16-3-2-10-25-16)20(19-14)17(21)8-9-18(22)23/h2-7,10,15H,8-9,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQKOBKOLYKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the oxobutanoic acid moiety through a series of oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key analogs:
*Estimated based on structural similarity.
Key Observations :
- Furan vs. In contrast, halogenated phenyl groups (e.g., 4-BrPh in Compound 24) increase lipophilicity, favoring membrane penetration but reducing aqueous solubility .
- Methoxy Group Impact: The 4-MeOPh group in the target compound and its fluorophenyl analog () introduces hydrogen-bonding capacity, which may improve target affinity compared to non-polar substituents like 4-BrPh .
- Butanoic Acid Chain: The carboxylic acid moiety in all analogs enhances solubility and is critical for ionic interactions in biological systems (e.g., NMDA receptor antagonism in DQP-1105) .
Biological Activity
The compound 4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound is characterized by several functional groups that contribute to its biological activity:
- Furan Ring : Enhances reactivity and biological properties.
- Methoxyphenyl Group : Increases lipophilicity and may influence receptor interactions.
- Pyrazole Core : Known for various pharmacological activities.
Molecular Information:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H15N3O2S |
| Molecular Weight | 301.36 g/mol |
| CAS Number | 394682-47-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access. This mechanism is crucial for its potential anti-inflammatory and anticancer effects.
- Receptor Modulation : It may interact with cellular receptors involved in signal transduction pathways, influencing cellular responses such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Inhibition (%) |
|---|---|---|
| KYSE70 | 0.655 | 99% |
| KYSE150 | 0.655 | 99% |
These results indicate that the compound can effectively inhibit cell growth, suggesting its potential utility in cancer therapy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit specific enzymes involved in inflammatory pathways has been documented, leading to a reduction in inflammatory markers in experimental models .
Antioxidant Activity
In addition to its anticancer and anti-inflammatory effects, the compound exhibits antioxidant properties. It has been shown to inhibit lipid peroxidation and protect against oxidative stress, which is crucial for maintaining cellular integrity .
Comparative Studies
Comparative studies with similar compounds reveal unique aspects of this compound's activity:
| Compound Name | Biological Activity |
|---|---|
| 5-(furan-2-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | Moderate anticancer activity |
| 5-(furan-2-yl)-3-(phenyl)-4,5-dihydro-1H-pyrazole | Lower enzyme inhibition |
The presence of the methoxy group in the target compound enhances its electronic and steric properties, contributing to its superior biological activity compared to other similar compounds .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Anticancer Properties : A study conducted on KYSE70 and KYSE150 cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, highlighting its potential as a chemotherapeutic agent.
- Anti-inflammatory Model : In a carrageenan-induced paw edema model, the compound exhibited notable anti-inflammatory effects, reducing swelling significantly compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
